

4-Methylumbelliferyl- β -D-galactopyranoside: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Methylumbelliferyl-galactopyranoside

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, applications, and experimental protocols for 4-Methylumbelliferyl- β -D-galactopyranoside (4-MUG). A fluorogenic substrate for the enzyme β -galactosidase, 4-MUG is a pivotal tool in various life science research areas, including molecular biology, cell biology, and drug discovery. Its utility lies in the highly fluorescent nature of its hydrolysis product, 4-methylumbelliferone (4-MU), which allows for sensitive and quantitative measurement of enzyme activity.

Core Chemical and Physical Properties

4-Methylumbelliferyl- β -D-galactopyranoside is a glycoside of 4-methylumbelliferone and galactose. The key chemical and physical characteristics are summarized in the table below, providing essential information for its storage, handling, and use in experimental settings.

Property	Value	Reference(s)
Molecular Formula	C ₁₆ H ₁₈ O ₈	[1][2][3][4]
Molecular Weight	338.31 g/mol	[1][3][4][5]
CAS Number	6160-78-7	[1][2][3]
Appearance	White to off-white powder/solid	[2][6]
Melting Point	227.5-230 °C	[1]
Solubility	Soluble in pyridine (10 mg/ml), DMF (12 mg/ml), DMSO (115 mg/ml); Sparingly soluble in water (0.21 mg/ml at 24°C) and 95% ethanol.	[1][2]
Storage Temperature	-20°C, protect from light	[4][5]
Purity	≥98% (TLC)	[2][3]

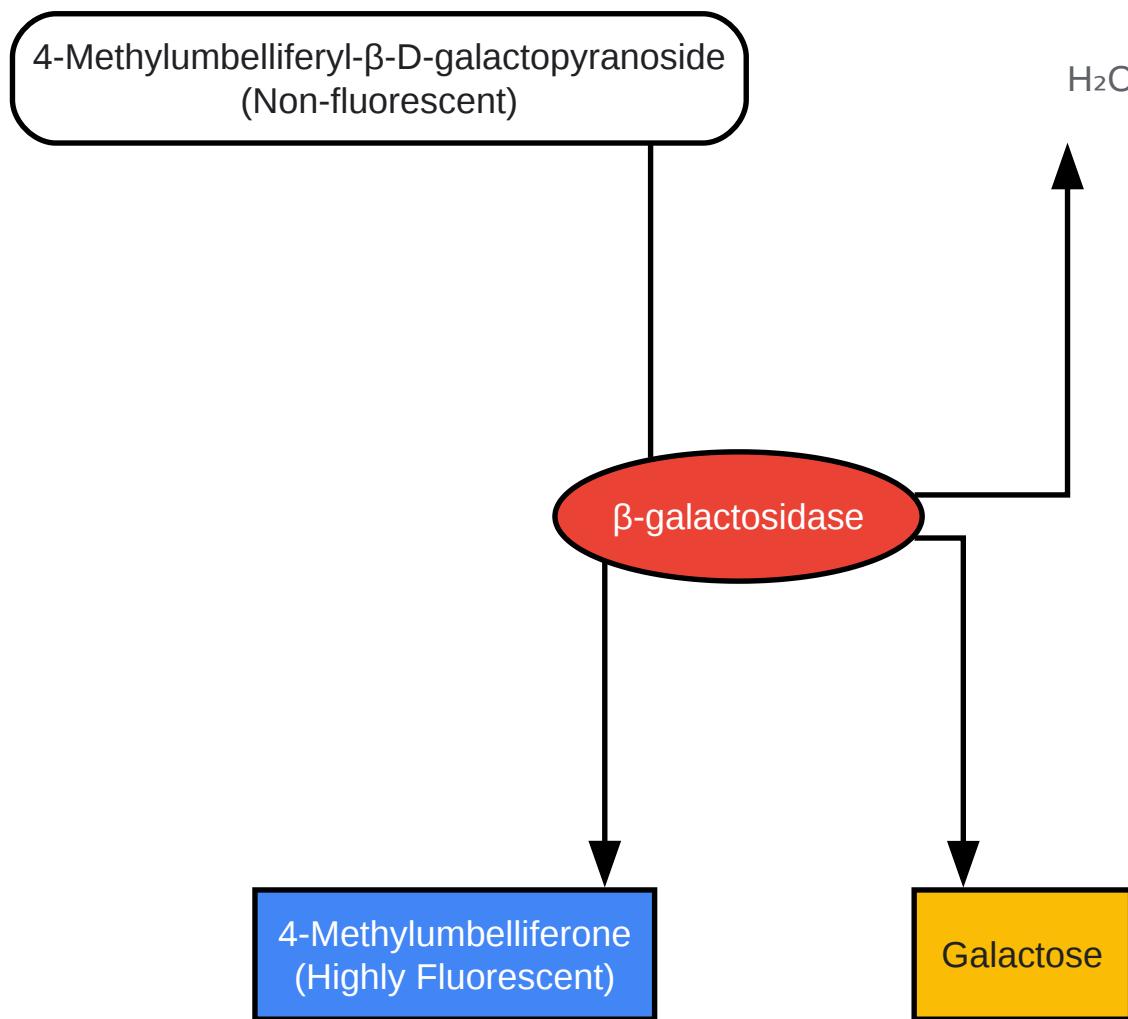
Spectral Properties

The utility of 4-MUG as a fluorogenic substrate is defined by the spectral properties of its cleavage product, 4-methylumbellifluorene (4-MU). Upon enzymatic hydrolysis by β -galactosidase, the non-fluorescent 4-MUG is converted to the highly fluorescent 4-MU. The fluorescence of 4-MU is pH-dependent.

Spectral Property	Wavelength (nm)	pH	Reference(s)
Excitation Maximum (Ex)	~365 nm	Varies	[1][2]
330 nm	4.6	[2]	
370 nm	7.4	[2]	
385 nm	10.4	[2]	
Emission Maximum (Em)	~445-454 nm	Varies	[1][2][5]

Enzymatic Hydrolysis of 4-MUG

The core application of 4-MUG is its use as a substrate for β -galactosidase. The enzyme catalyzes the hydrolysis of the β -galactosidic bond in 4-MUG, releasing galactose and the fluorescent compound 4-methylumbelliferon. This reaction forms the basis for a highly sensitive and quantitative assay for β -galactosidase activity.



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Caption: Enzymatic cleavage of 4-MUG by β -galactosidase.

Experimental Protocols

Standard β -Galactosidase Activity Assay

This protocol provides a general method for determining β -galactosidase activity in cell lysates using 4-MUG.

1. Reagent Preparation:

- Lysis Buffer: (e.g., 100 mM sodium phosphate, pH 7.0, 10 mM KCl, 1 mM MgSO₄, 50 mM β -mercaptoethanol). The exact composition may vary depending on the cell type and experimental requirements.
- Assay Buffer: (e.g., 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, pH 7.0).
- Substrate Stock Solution: Prepare a 10 mM stock solution of 4-MUG in DMSO. Store at -20°C.
- Substrate Working Solution: Dilute the 10 mM 4-MUG stock solution to a final concentration of 1 mM in Assay Buffer. Prepare this solution fresh before each experiment.
- Stop Solution: 0.2 M Glycine-NaOH, pH 10.4.

2. Cell Lysis:

- Harvest cells and wash with ice-cold PBS.
- Resuspend the cell pellet in an appropriate volume of Lysis Buffer.
- Lyse the cells by methods such as freeze-thaw cycles or sonication.
- Centrifuge the lysate to pellet cell debris.
- Collect the supernatant containing the soluble protein fraction. Determine the protein concentration using a standard method (e.g., Bradford assay).

3. Enzyme Assay:

- In a 96-well black microplate, add 10-50 μ L of cell lysate to each well.
- Add Assay Buffer to bring the total volume in each well to 100 μ L.

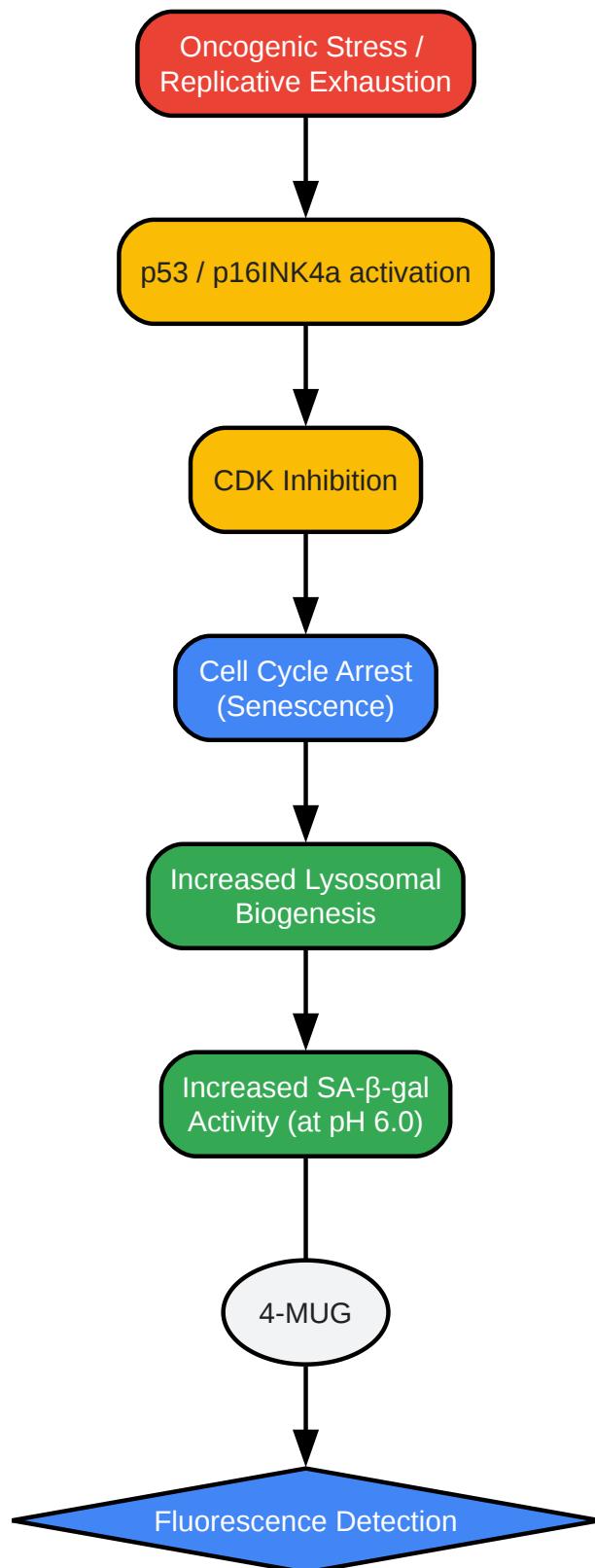
- Initiate the reaction by adding 100 μ L of the 1 mM 4-MUG working solution to each well.
- Incubate the plate at 37°C for 30-60 minutes. The incubation time may need to be optimized based on the level of enzyme activity.
- Stop the reaction by adding 100 μ L of Stop Solution to each well.
- Measure the fluorescence using a microplate reader with excitation at ~365 nm and emission at ~450 nm.

4. Data Analysis:

- Prepare a standard curve using known concentrations of 4-methylumbellifерone to convert relative fluorescence units (RFUs) to the amount of product formed.
- Calculate the specific activity of β -galactosidase in the samples, typically expressed as nmol of 4-MU produced per minute per mg of protein.

Application in Cellular Senescence Detection

A key application of 4-MUG is in the detection of senescence-associated β -galactosidase (SA- β -gal) activity, a widely used biomarker for cellular senescence.^{[7][8]} Senescent cells exhibit increased lysosomal biogenesis and β -galactosidase activity, which can be detected at a suboptimal pH of 6.0.

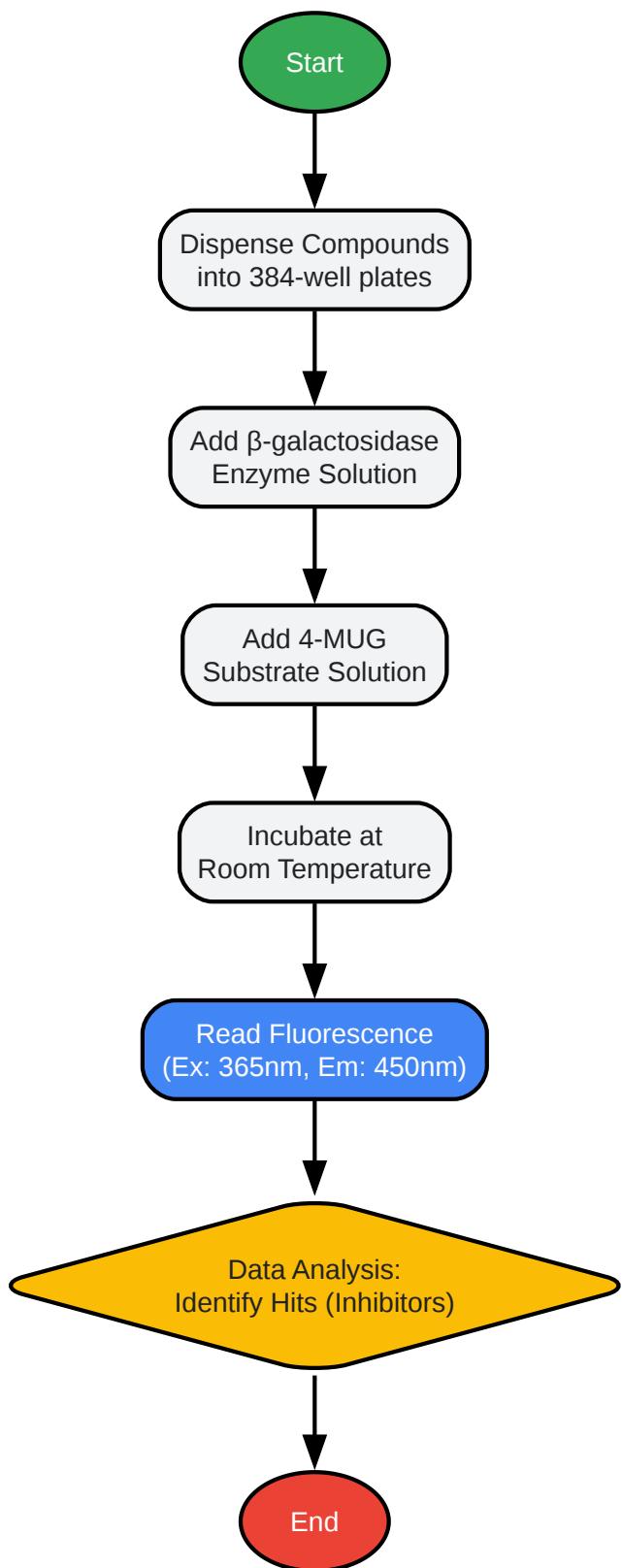


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Caption: Pathway for SA- β -gal activity in cellular senescence.

High-Throughput Screening (HTS) Workflow

The fluorogenic nature of the 4-MUG assay makes it highly amenable to high-throughput screening for inhibitors or activators of β -galactosidase.



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Caption: HTS workflow for β -galactosidase inhibitor screening.

Conclusion

4-Methylumbelliferyl- β -D-galactopyranoside is an indispensable tool for researchers in diverse fields of life sciences. Its robust chemical properties and the high sensitivity of the resulting fluorometric assay provide a reliable method for the quantification of β -galactosidase activity. The detailed protocols and conceptual workflows presented in this guide are intended to facilitate its effective application in research and drug development.

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References

- 1. assaygenie.com [assaygenie.com]
- 2. Sensitive, Fluorescent Beta Galactosidase Reporter Assay [gbiosciences.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. telomer.com.tr [telomer.com.tr]
- 8. mcgillradiobiology.ca [mcgillradiobiology.ca]
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